molecular formula C7H15Cl2N3 B1426676 N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride CAS No. 543744-64-5

N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

Cat. No.: B1426676
CAS No.: 543744-64-5
M. Wt: 212.12 g/mol
InChI Key: MJYLYLKRUCDQPH-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method involves the alkylation of imidazole with 2-chloropropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)10-5-7-8-3-4-9-7/h3-4,6,10H,5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUWQYBSQNRPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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